2-Methoxy-4'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

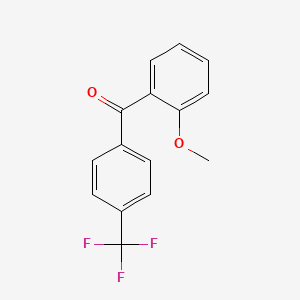

“2-Methoxy-4’-trifluoromethylbenzophenone” is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The IUPAC name for this compound is (2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4’-trifluoromethylbenzophenone” consists of a 2-methoxyphenyl group and a 4-(trifluoromethyl)phenyl group connected by a methanone group . The InChI code for this compound is 1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4’-trifluoromethylbenzophenone” include its molecular weight (280.25), its IUPAC name ((2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone), and its InChI code (1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3) .

Aplicaciones Científicas De Investigación

Synthesis and Application in Nucleic Acids Research

2-Methoxy-4'-trifluoromethylbenzophenone derivatives have been utilized in the field of nucleic acids research. A study by Mishra & Misra (1986) demonstrates the use of a similar compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting the exocyclic amino group of nucleosides. This is particularly relevant in the synthesis of oligodeoxyribonucleotide on solid support via the phosphotriester approach, highlighting the compound's stability and efficiency in nucleic acid synthesis Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection.

Environmental Analysis

In environmental analysis, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone, specifically hydroxylated benzophenone UV absorbers, are determined in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Negreira et al. (2009) elaborate on a procedure for determining these compounds, emphasizing their presence and behavior in aquatic environments Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples.

Thermochemical and Spectroscopic Studies

Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, which include structural fragments similar to 2-Methoxy-4'-trifluoromethylbenzophenone. These studies provide insights into the thermochemical properties and potential applications of these compounds Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations.

Application in Polymer Chemistry

In polymer chemistry, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone have been explored for their stabilizing effects in polymers. Hodgeman (1979) studied 2-Hydroxy-4′-vinylbenzophenone, prepared from a similar compound, and its copolymerization with styrene, highlighting its light stabilizing effects in polystyrene Polymerisable uv stabilisers: Stabilisation of polystyrene with copolymerised 2-hydroxy-4′-vinylbenzophenone.

Fuel Cell Applications

Kim, Robertson, & Guiver (2008) have synthesized a new sulfonated side-chain grafting unit containing sulfonic acid groups using a derivative of 4-fluorobenzophenone for application in fuel cells. The study focuses on the synthesis and characterization of these polymers for use as polyelectrolyte membrane materials Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes†.

Hydrodeoxygenation in Bio-Oil Reforming

Lee et al. (2015) investigated the hydrodeoxygenation of 2-methoxy phenol, a compound structurally related to 2-Methoxy-4'-trifluoromethylbenzophenone, using Pt/mesoporous zeolite catalysts. This study contributes to the understanding of catalytic hydrodeoxygenation in bio-oil reforming Catalytic hydrodeoxygenation of 2-methoxy phenol and dibenzofuran over Pt/mesoporous zeolites.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAOZCBBMWVMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4'-trifluoromethylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)